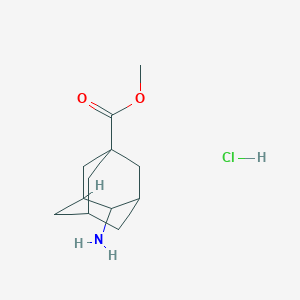
Methyl 4-aminoadamantane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-aminoadamantane-1-carboxylate hydrochloride is an organic compound with the molecular formula C12H19NO2HCl It is a derivative of adamantane, a tricyclic cage compound known for its unique structural properties and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-aminoadamantane-1-carboxylate hydrochloride is typically synthesized through the reaction of methyl 4-amino-1-adamantane formate with hydrochloric acid. The reaction conditions can be adjusted based on the experimental requirements. The process involves the formation of a strong base, which reacts with acids to form the corresponding salts .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain its stability and prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-aminoadamantane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-aminoadamantane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological processes and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 4-aminoadamantane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 4-aminoadamantane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
These compounds share structural similarities with this compound but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its versatile chemical properties and potential for diverse applications.
Propiedades
IUPAC Name |
methyl 4-aminoadamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHEPNXZVTZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757312.png)
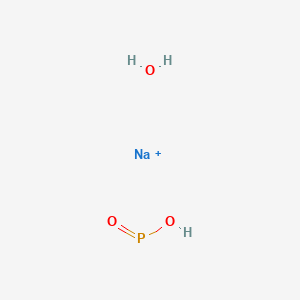
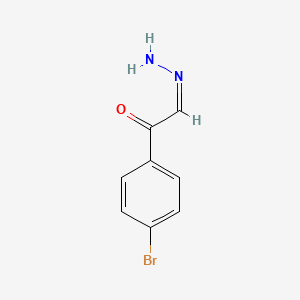
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11757325.png)

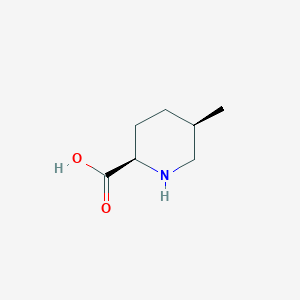
![(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
![6-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B11757363.png)
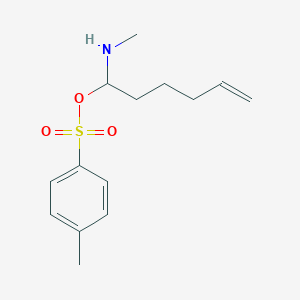
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
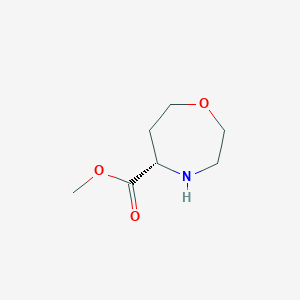
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)

